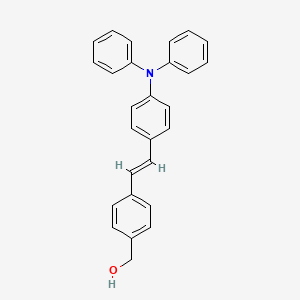

(4-(4-(Diphenylamino)styryl)phenyl)methanol

Description

(4-(4-(Diphenylamino)styryl)phenyl)methanol is an organic compound featuring a central triphenylamine core modified with a styryl linkage and a terminal hydroxymethyl group. The diphenylamino moiety serves as a strong electron donor, while the styryl group extends conjugation, enabling efficient intramolecular charge transfer (ICT) properties. This structural design is critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . The hydroxymethyl group enhances solubility in polar solvents and may influence aggregation behavior, making it suitable for solution-processed device fabrication .

Properties

Molecular Formula |

C27H23NO |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol |

InChI |

InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+ |

InChI Key |

VZRHKSPBQNPLGB-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Diphenylamino)styryl)phenyl)methanol typically involves the reduction of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in a mixture of ethanol and chloroform at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Diphenylamino)styryl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the conversion of the aldehyde group to an alcohol group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde.

Reduction: Formation of this compound.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(4-(4-(Diphenylamino)styryl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.

Mechanism of Action

The mechanism of action of (4-(4-(Diphenylamino)styryl)phenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. In biological systems, it can interact with cellular components, potentially serving as a fluorescent marker for imaging purposes.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Triphenylamine Derivatives

*Calculated based on molecular formula C₃₁H₂₅NO.

Key Observations:

Electron-Donating vs. Withdrawing Groups: The hydroxymethyl group in this compound acts as a mild electron donor compared to the strong electron-withdrawing cyanoacrylic acid in L2 and SFA-3. This difference shifts absorption/emission spectra: L2 exhibits a red-shifted emission (610 nm) due to enhanced ICT, while the hydroxymethyl derivative likely emits in the blue-green region (~450–500 nm) . HPOT’s oxadiazole ring provides rigidity and electron deficiency, resulting in a narrower emission spectrum (450 nm) suited for pure blue OLEDs .

Solubility and Processability :

- The hydroxymethyl group improves solubility in alcohols and ethers, facilitating thin-film deposition. In contrast, N-BDAVBi’s naphthalene core requires host materials like CBP for dispersion in OLEDs .

Device Performance: N-BDAVBi-based OLEDs achieve a current efficiency of 19.6 cd/A and brightness up to 10,310 cd/m² . L2 and SFA-5 achieve DSSC power conversion efficiencies (PCEs) of ~5–7%, attributed to their strong ICT and anchoring groups. The absence of an anchoring group (e.g., carboxylic acid) in this compound limits its utility in DSSCs .

Stability and Thermal Properties

- Thermal Stability : Triphenylamine derivatives typically exhibit high thermal decomposition temperatures (>300°C). HPOT’s AlPOT complex shows a glass transition temperature (Tg) of 185°C, ensuring OLED durability .

- Photostability: The styryl group in this compound may be susceptible to UV-induced isomerization, necessitating encapsulation in devices .

Biological Activity

The compound (4-(4-(Diphenylamino)styryl)phenyl)methanol , commonly referred to as a triphenylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various studies that highlight its significance in biological systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triphenylamine core, which contributes to its electronic properties and interactions with biological molecules. The compound is synthesized through the self-condensation of 4-(N,N-diphenylamino)benzaldehyde and related derivatives, showcasing versatility in organic synthesis .

Target Interactions

This compound primarily interacts with key enzymes involved in oxidative stress responses, such as superoxide dismutases (SOD) and glutathione reductase (GR). These interactions disrupt cellular redox homeostasis, leading to increased oxidative stress and potential antimicrobial effects .

Biochemical Pathways

The compound is implicated in several metabolic pathways, particularly those related to antioxidation. It has been shown to inhibit microbial growth by affecting the activity of antioxidative enzymes, which are crucial for maintaining cellular integrity under oxidative stress .

Antimicrobial Effects

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It effectively inhibits the growth of various fungi and bacteria, making it a candidate for further exploration in antifungal and antibacterial therapies .

Cytotoxicity Studies

In vitro assays have indicated that this compound can induce cytotoxic effects in cancer cell lines. It has been shown to down-regulate Vascular Endothelial Growth Factor (VEGF), a key factor in tumor angiogenesis, suggesting its potential role as an anti-cancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Cancer | 12.5 | Inhibition of VEGF |

| Ovarian Cancer | 15.3 | Induction of apoptosis |

| Glioma | 10.0 | Disruption of redox balance |

Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound against Candida albicans. The compound displayed an IC50 value of 8 µM, indicating potent antifungal activity compared to standard antifungal agents .

Study 2: Cancer Cell Inhibition

In another investigation, the compound was tested on various cancer cell lines including ovarian and glioma cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, attributed to its ability to induce apoptosis through oxidative stress mechanisms .

Q & A

Q. What are the challenges in achieving enantiomeric purity in derivatives, and how are chiral centers resolved?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru) or enzymatic resolution (e.g., lipases) can induce stereocontrol. references biotransformation approaches for enantioselective reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.